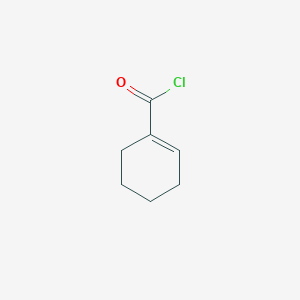

1-Cyclohexenecarbonyl chloride

概要

説明

1-Cyclohexenecarbonyl chloride is an organic compound with the molecular formula C₇H₉ClO. It is a colorless liquid with a pungent odor and is sensitive to air and humidity. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

準備方法

1-Cyclohexenecarbonyl chloride can be synthesized through several methods:

-

From Cyclohexene and Chlorine Gas

Step 1: Cyclohexene reacts with chlorine gas under light to form 1-cyclohexene chloride.

-

From 1-Cyclohexene-1-carboxylic Acid

化学反応の分析

1-Cyclohexenecarbonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions

- It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Reagents and Conditions: Typically, these reactions are carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Hydrolysis

- In the presence of water, this compound hydrolyzes to form 1-cyclohexene-1-carboxylic acid and hydrochloric acid.

Conditions: This reaction is usually carried out under acidic or basic conditions.

-

Reduction

科学的研究の応用

Chemical Properties and Structure

1-Cyclohexenecarbonyl chloride (C₇H₉ClO) is characterized by a cyclohexene ring attached to a carbonyl chloride functional group. This unique structure comprises:

- Double bond in the cyclohexene ring

- Carbonyl group adjacent to a chlorine atom

The presence of these functional groups contributes to its high reactivity, particularly in nucleophilic substitution reactions and acylation processes .

Applications in Organic Synthesis

This compound serves as a reactive intermediate in numerous organic synthesis pathways. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized as a precursor for synthesizing biologically active molecules. For instance, studies have shown that it can be used to create derivatives with significant antibacterial and antifungal properties .

- Polymer Chemistry : Its unique structure allows it to participate in polymerization reactions, potentially leading to novel polymeric materials with distinct properties.

- Functional Group Transformations : The acyl chloride functionality enables further transformations, such as the formation of amides and esters through reactions with amines and alcohols, respectively .

While specific biological activity data for this compound is limited, its structural relatives often exhibit notable bioactivity. Compounds containing carbonyl chlorides are known for their potential antibacterial and antifungal activities. Therefore, derivatives synthesized from this compound may also possess significant biological properties, warranting further investigation into their pharmacological potential .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cyclohexanecarbonyl chloride | Carbonyl Chloride | Lacks double bond; less reactive than this compound |

| Cyclopentanecarbonyl chloride | Carbonyl Chloride | Smaller ring size; different reactivity profile |

| 2-Cyclopentenecarbonyl chloride | Carbonyl Chloride | Contains a double bond; more reactive than cyclohexene derivatives |

The presence of both an unsaturated double bond and a reactive acyl chloride group makes this compound particularly versatile in synthetic applications.

Case Study 1: Synthesis of Antibacterial Agents

Research has demonstrated that derivatives of this compound can be synthesized to yield compounds with significant antibacterial properties. These studies focus on optimizing reaction conditions to maximize yield and biological activity, showcasing the compound's potential in drug development .

Case Study 2: Polymer Development

Investigations into the use of this compound in polymer chemistry have revealed its ability to act as a monomer in creating new polymeric materials. These materials exhibit unique thermal and mechanical properties that could be advantageous for various industrial applications.

作用機序

The mechanism of action of 1-cyclohexenecarbonyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, such as amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

類似化合物との比較

1-Cyclohexenecarbonyl chloride can be compared with other acyl chlorides, such as:

-

Benzoyl Chloride

- Benzoyl chloride is an aromatic acyl chloride, whereas this compound is an aliphatic acyl chloride with a cyclohexene ring.

- Benzoyl chloride is more reactive due to the electron-withdrawing nature of the benzene ring.

-

Acetyl Chloride

- Acetyl chloride is a simpler acyl chloride with a smaller molecular structure.

- This compound has a more complex structure, which can lead to different reactivity and applications.

-

Cyclohexanecarbonyl Chloride

- Cyclohexanecarbonyl chloride is similar but lacks the double bond present in this compound.

- The presence of the double bond in this compound can influence its reactivity and the types of reactions it undergoes .

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various fields of study.

生物活性

1-Cyclohexenecarbonyl chloride (C₇H₉ClO) is an organic compound characterized by a cyclohexene ring attached to a carbonyl chloride functional group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in reactions involving nucleophiles. While specific biological activity data for this compound is limited, its structural features suggest potential biological properties, particularly in antimicrobial and anticancer applications.

This compound is known for its reactivity due to the presence of both a double bond and a carbonyl chloride group. This reactivity allows it to participate in various chemical reactions, including acylation and nucleophilic substitution. The compound is likely to be corrosive and irritating to the skin, eyes, and respiratory system, reacting violently with water and releasing hydrochloric acid fumes.

Antimicrobial Properties

Compounds similar to this compound, especially those containing carbonyl chlorides, have exhibited significant antibacterial and antifungal activities. While direct studies on this compound are scarce, the reactivity of its functional groups may allow for the synthesis of derivatives with enhanced biological profiles. For instance, derivatives with carbonyl functionalities have been reported to possess inhibitory effects against various bacterial strains.

Anticancer Activity

Research indicates that compounds with similar structural motifs can act as histone deacetylase (HDAC) inhibitors , which are important in cancer therapy. HDAC inhibitors play a crucial role in the treatment of several cancers by inducing cell cycle arrest and apoptosis in cancer cells. Although this compound itself has not been directly linked to HDAC inhibition, its reactive nature suggests that modifications could yield potent anticancer agents .

Synthesis and Modifications

This compound can be synthesized through various methods involving cyclohexene derivatives. Its synthesis typically involves the chlorination of cyclohexene followed by acylation processes that introduce the carbonyl chloride functionality. The ability to modify this compound further enhances its potential biological applications by allowing the introduction of additional functional groups that may improve its bioactivity.

Study on Antimicrobial Activity

A study exploring the antimicrobial properties of various carbonyl-containing compounds found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. Although this compound was not specifically tested, the results suggest that similar compounds could be developed as effective antimicrobial agents .

HDAC Inhibition Research

In another study focused on HDAC inhibitors, compounds structurally related to this compound demonstrated effectiveness against multiple myeloma and other cancers. These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cyclohexanecarbonyl chloride | Carbonyl Chloride | Lacks double bond; less reactive than this compound |

| Cyclopentanecarbonyl chloride | Carbonyl Chloride | Smaller ring size; different reactivity profile |

| 2-Cyclopentenecarbonyl chloride | Carbonyl Chloride | Contains a double bond; potentially more reactive |

特性

IUPAC Name |

cyclohexene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXARPLABDJXAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189821 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36278-22-5 | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。